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Compound of Interest

Compound Name: 1-Benzylpiperidin-3-ol

Cat. No.: B057625 Get Quote

Introduction
1-Benzylpiperidin-3-ol (CAS No. 14813-01-5) is a versatile heterocyclic building block crucial

in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperidine core, a

secondary alcohol, and a stable N-benzyl protecting group, offers three distinct points for

chemical modification. The piperidine scaffold is a common motif in numerous approved drugs,

valued for its ability to impart favorable physicochemical properties and engage in critical

interactions with biological targets.[1] This document provides a detailed guide for researchers

on the synthesis and subsequent functionalization of 1-Benzylpiperidin-3-ol, emphasizing

field-proven protocols and the rationale behind key experimental steps. It serves as a practical

resource for synthesizing derivatives for neurological, analgesic, and anticholinergic drug

research.[2]

Physicochemical & Safety Data
Proper handling and storage are paramount for experimental success and safety. 1-
Benzylpiperidin-3-ol is a colorless to light yellow liquid, is hygroscopic, and should be stored

under an inert atmosphere at room temperature.[3][4]
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Property Value Source

CAS Number 14813-01-5 [3]

Molecular Formula C₁₂H₁₇NO [3]

Molecular Weight 191.27 g/mol [3]

Appearance
Colorless to light yellow clear

liquid
[3][5]

Boiling Point 140-142 °C at 6 mmHg [3][4]

Density 1.056 g/cm³ [3][4]

Flash Point >110 °C (>230 °F) [3]

Solubility
Slightly soluble in DMSO and

Methanol
[3][4]

Hazard Codes T (Toxic) [3][4]

Hazard Statements
H301 (Toxic if swallowed),

H315, H319, H335
[3]

Precautionary Statements

P301+P310 (If swallowed:

Immediately call a poison

center/doctor)

[3]

Synthesis of 1-Benzylpiperidin-3-ol via Ketone
Reduction
The most direct and common synthesis of 1-Benzylpiperidin-3-ol involves the reduction of its

corresponding ketone, 1-Benzylpiperidin-3-one. Sodium borohydride (NaBH₄) is the reagent of

choice for this transformation due to its mild nature, high chemoselectivity for ketones in the

presence of other functional groups, and operational simplicity.

Protocol 1: Synthesis of 1-Benzylpiperidin-3-ol
This protocol details the reduction of 1-Benzylpiperidin-3-one using NaBH₄ in an ethanol

solvent system.[3][6]
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Materials:

1-Benzyl-3-piperidone hydrochloride (or free base)

Potassium carbonate (K₂CO₃), if starting from hydrochloride salt

Ethyl acetate

Sodium borohydride (NaBH₄)

Ethanol

1.0 N Hydrochloric acid (HCl)

3.0 N Potassium hydroxide (KOH)

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Separatory funnel, round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

(Optional: Free Base Preparation) If starting with N-benzyl-3-piperidone hydrochloride,

convert it to the free base by dissolving it in an aqueous solution of K₂CO₃ and extracting

with ethyl acetate.[3][6] Dry the organic layer over Na₂SO₄, filter, and concentrate under

vacuum.

Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-3-piperidone (e.g., 11.57 mmol,

2.19 g) in ethanol.[3]

Reduction: To the stirred solution, slowly add sodium borohydride (1.0 equivalent, e.g., 11.57

mmol, 0.438 g) in portions over 10-15 minutes. Causality Note: Portion-wise addition controls

the initial exothermic reaction and hydrogen gas evolution.
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Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature.[3]

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

ketone is fully consumed.

Solvent Removal: Concentrate the reaction mixture under vacuum using a rotary evaporator

to remove the ethanol.[3]

Acidic Wash: Dissolve the resulting residue in 1.0 N HCl. This step protonates the product,

rendering it water-soluble, and allows for the removal of non-basic organic impurities. Wash

the acidic aqueous solution twice with diethyl ether or ethyl acetate.[3][6] Discard the organic

layers.

Basification and Extraction: Cool the aqueous phase in an ice bath and adjust the pH to ~12

by slowly adding 3.0 N KOH.[3][6] This deprotonates the piperidinol, making it soluble in

organic solvents.

Product Isolation: Extract the product from the basic aqueous phase three times with

dichloromethane.[3] Combine the organic extracts.

Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter,

and concentrate under vacuum to yield 1-Benzylpiperidin-3-ol as a clear oil.[3][6] The crude

product is often of high purity (typically >95%).[3]

Key Reactions & Experimental Setups
1-Benzylpiperidin-3-ol is a versatile intermediate for further chemical synthesis.[2][7] The

hydroxyl group can be oxidized or functionalized, while the N-benzyl group can be removed to

reveal the secondary amine.

Oxidation to 1-Benzylpiperidin-3-one
The secondary alcohol of 1-Benzylpiperidin-3-ol can be oxidized to the corresponding ketone,

1-Benzylpiperidin-3-one, a valuable intermediate in its own right.[2] Swern oxidation is a highly

effective method that avoids harsh metals and proceeds under mild, acidic-sensitive conditions.

[8]

Protocol 2: Swern Oxidation
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This protocol uses oxalyl chloride and dimethyl sulfoxide (DMSO) to generate the oxidizing

species in situ.[8][9]

Materials:

Oxalyl chloride

Anhydrous Dichloromethane (DCM)

Anhydrous Dimethyl sulfoxide (DMSO)

1-Benzylpiperidin-3-ol

Triethylamine (TEA)

Cryo-bath (e.g., acetone/dry ice)

Step-by-Step Procedure:

Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or

Ar), add anhydrous DCM and cool to -78 °C in a cryo-bath. Slowly add oxalyl chloride (e.g.,

1.3 eq) followed by anhydrous DMSO (e.g., 2.2 eq). Stir for 15 minutes. Causality Note: This

low temperature is critical to form the reactive electrophilic sulfur species, the "Swern

oxidant," while preventing its decomposition.[8]

Substrate Addition: Dissolve 1-Benzylpiperidin-3-ol (1.0 eq) in a minimal amount of

anhydrous DCM and add it dropwise to the cold, stirred reaction mixture.[8]

Oxidation: Stir the resulting mixture at -78 °C for 30-45 minutes.

Quenching: Add triethylamine (e.g., 5.0 eq) dropwise to the reaction.[8] The TEA acts as a

base to induce an elimination reaction that forms the ketone and quenches the reaction.

Warm-up and Work-up: Allow the reaction to warm to room temperature. Add water to

quench any remaining reagents and transfer the mixture to a separatory funnel.

Extraction and Purification: Separate the layers and extract the aqueous phase with DCM.

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under
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vacuum. The crude 1-Benzylpiperidin-3-one can be purified by column chromatography.

N-Debenzylation to 3-Hydroxypiperidine
Removal of the N-benzyl group is a key step to enable further functionalization at the nitrogen

atom.[2] Catalytic hydrogenation is the most common and clean method for this transformation,

provided the molecule contains no other functional groups susceptible to reduction.[10]

Protocol 3: Catalytic Hydrogenation
This protocol uses palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

1-Benzylpiperidin-3-ol

Methanol or Ethanol

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

Hydrogen source (balloon or hydrogenation apparatus)

Celite®

Step-by-Step Procedure:

Reaction Setup: Dissolve 1-Benzylpiperidin-3-ol in methanol or ethanol in a flask suitable

for hydrogenation.

Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is flammable,

especially when dry and in the presence of solvents. Handle with care in an inert atmosphere

if possible.

Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a

hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to

ensure an inert atmosphere is replaced by hydrogen.
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Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room

temperature until TLC analysis indicates complete consumption of the starting material.

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C

catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing

through the filter paper. The pad should be kept wet with the solvent to prevent the catalyst

from igniting upon contact with air.

Isolation: Rinse the filter cake with additional solvent. Combine the filtrates and concentrate

under vacuum to obtain 3-hydroxypiperidine.

Experimental Workflows and Reaction Pathways
Visualizing the synthetic routes provides a clear overview of the potential transformations

starting from 1-Benzylpiperidin-3-ol.
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Synthesis

Key Reactions

1-Benzylpiperidin-3-one

NaBH4, EtOH

1-Benzylpiperidin-3-ol
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Caption: Reaction pathways for 1-Benzylpiperidin-3-ol.
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Start:
Dissolve Ketone in EtOH

Add NaBH4 portions

Stir overnight at RT

Monitor by TLC

Incomplete

Concentrate in vacuo

Complete

Dissolve residue in 1N HCl

Wash with Et2O (x2)

Basify to pH 12 with KOH

Extract with DCM (x3)

Dry over Na2SO4

Concentrate in vacuo

End:
Pure 1-Benzylpiperidin-3-ol

Click to download full resolution via product page

Caption: Workflow for Synthesis of 1-Benzylpiperidin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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